

analytical method validation for 5-(BOC-amino)salicylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(<i>N</i> -tert- Butoxycarbonylamino)salicylic Acid
Cat. No.:	B017173

[Get Quote](#)

An Application Note on the Analytical Method Validation for 5-(BOC-amino)salicylic acid

Introduction

5-(BOC-amino)salicylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.

This application note details a validated HPLC method for the quantitative determination of 5-(BOC-amino)salicylic acid. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.^{[1][2][3]} The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Materials and Methods

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

- Chromatographic Column: C18 column (250 x 4.6 mm, 5 µm particle size).
- Software: Empower™ 3 Chromatography Data Software or equivalent.
- Reference Standard: 5-(BOC-amino)salicylic acid (Purity > 99%).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), and Deionized water.

Chromatographic Conditions

- Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (pH adjusted to 3.0) and acetonitrile in a ratio of 45:55 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 237 nm.
- Run Time: 10 minutes.

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-(BOC-amino)salicylic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.
- Sample Solution: Accurately weigh a quantity of the sample containing 5-(BOC-amino)salicylic acid and prepare a solution of a target concentration (e.g., 100 µg/mL) in the mobile phase.

Experimental Protocols

Specificity

The specificity of the method was evaluated by injecting the blank (mobile phase), a standard solution of 5-(BOC-amino)salicylic acid, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 50% to 150% of the target analyte concentration (50, 75, 100, 125, 150, and 200 $\mu\text{g/mL}$). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r^2) was determined. The range of the method is the concentration interval over which linearity, accuracy, and precision have been established.

Accuracy

Accuracy was determined by the recovery method. A known amount of 5-(BOC-amino)salicylic acid reference standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate, and the percentage recovery was calculated.

Precision

- **Repeatability (Intra-day Precision):** The repeatability of the method was determined by analyzing six replicate injections of the standard solution at 100% of the target concentration (100 $\mu\text{g/mL}$) on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
- **Intermediate Precision (Inter-day Precision):** The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and different equipment. Six replicate injections of the standard solution (100 $\mu\text{g/mL}$) were analyzed, and the %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied were:

- Flow rate (± 0.1 mL/min)
- Column temperature ($\pm 2^\circ\text{C}$)
- Mobile phase composition ($\pm 2\%$ acetonitrile)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the %RSD of the peak areas were monitored.

Results and Discussion

The developed HPLC method proved to be specific, linear, accurate, precise, and robust for the quantification of 5-(BOC-amino)salicylic acid.

Data Presentation

Table 1: Linearity Data

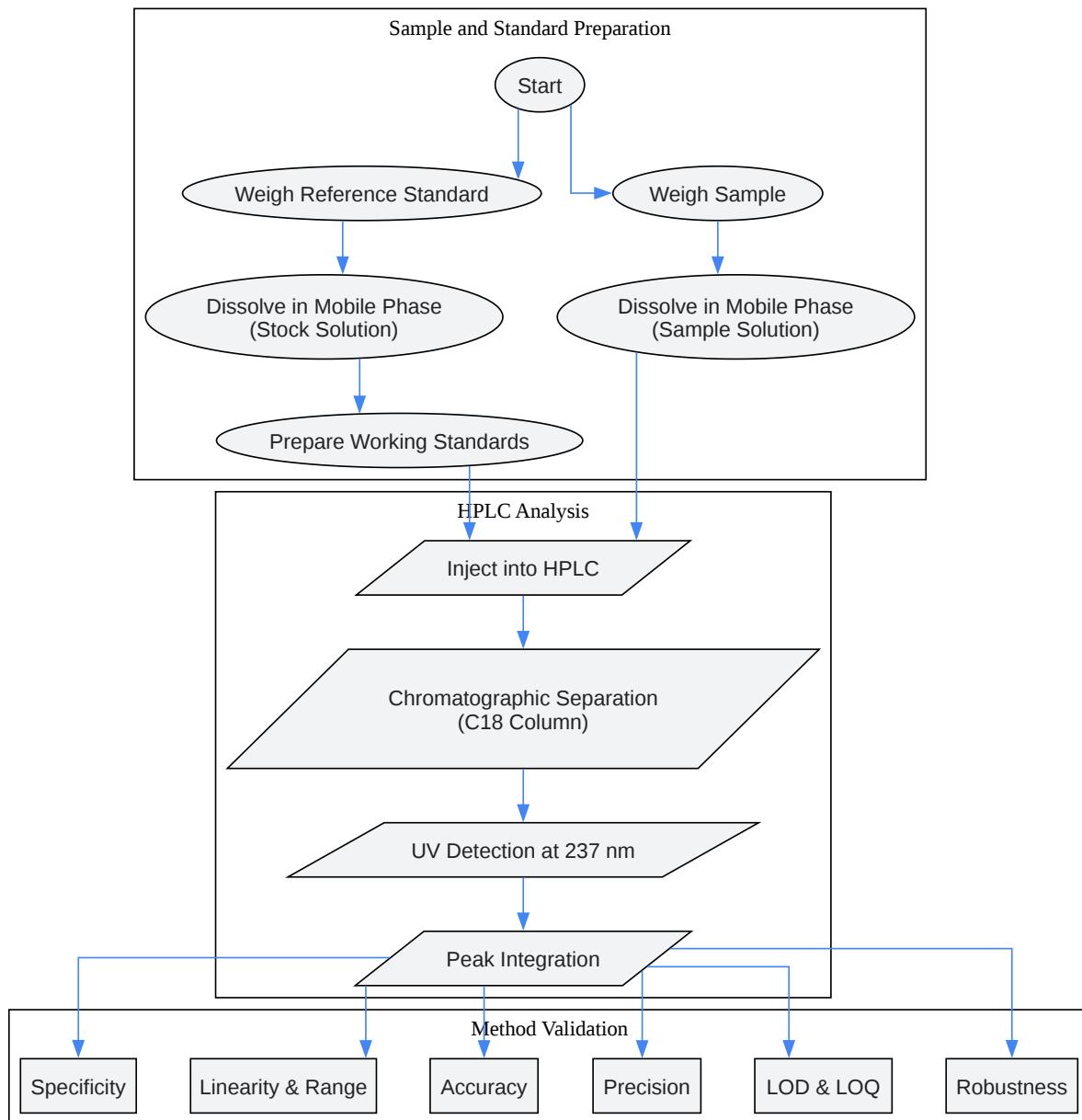
Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
50	1254
75	1880
100	2510
125	3135
150	3760
200	5020
Correlation Coefficient (r^2)	0.9998
Regression Equation	$y = 25.08x + 4.5$

Table 2: Accuracy (Recovery) Data

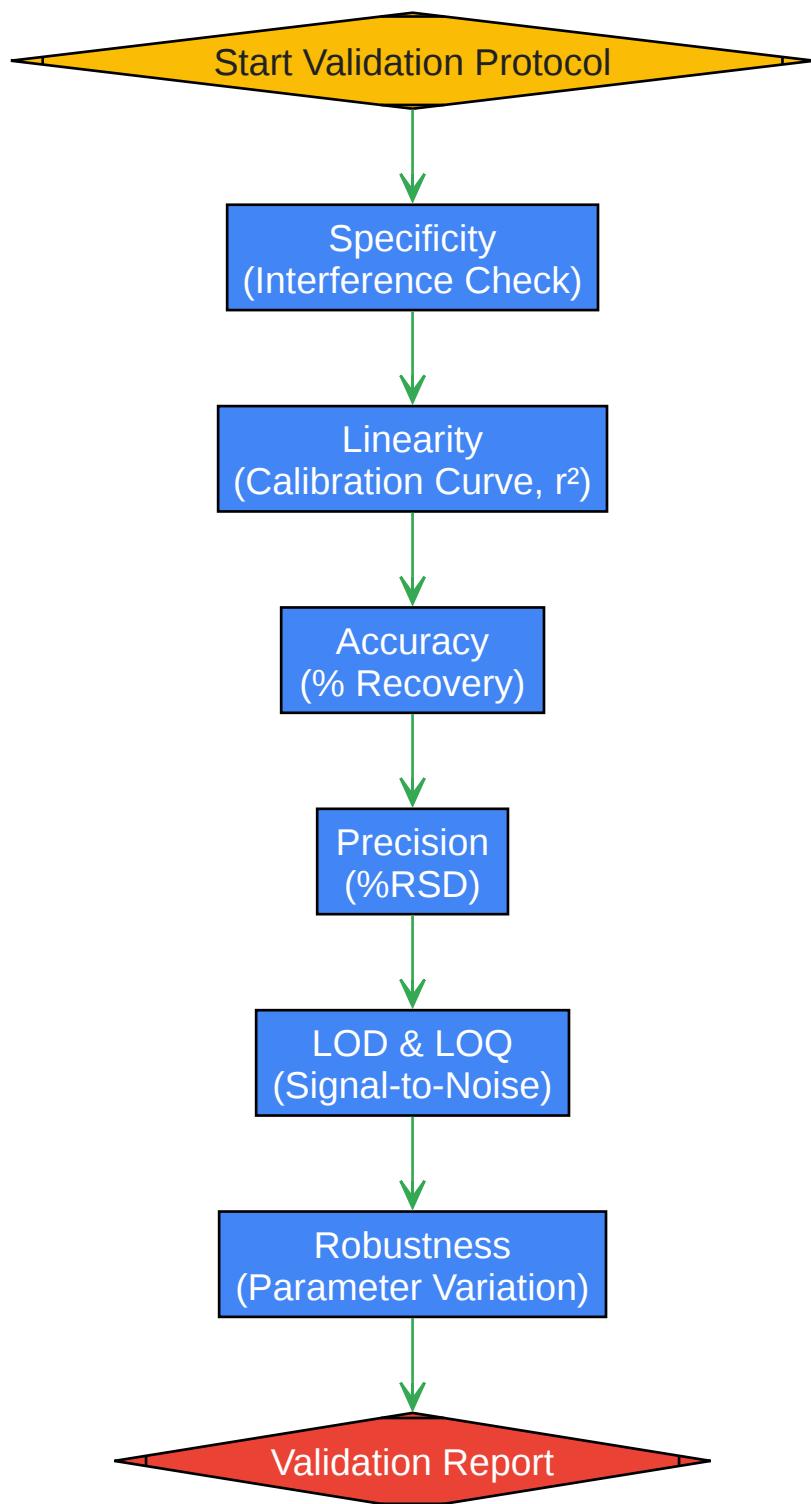
Spiked Level (%)	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery	Mean % Recovery
80	80	79.5	99.38	99.45
80	79.6	99.50		
80	79.5	99.38		
100	100	100.2	100.20	100.10
100	99.9	99.90		
100	100.2	100.20		
120	120	119.5	99.58	99.64
120	119.7	99.75		
120	119.5	99.58		

Table 3: Precision Data

Parameter	%RSD	Acceptance Criteria
Repeatability (n=6)	0.45	≤ 2.0%
Intermediate Precision (n=6)	0.82	≤ 2.0%


Table 4: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	0.5
Limit of Quantitation (LOQ)	1.5


Table 5: Robustness Data

Parameter Varied	Variation	Tailing Factor	Theoretical Plates	%RSD (n=3)
Flow Rate (mL/min)	0.9	1.12	8950	0.55
1.1	1.10	8850	0.51	
Temperature (°C)	28	1.11	8900	0.48
32	1.10	8920	0.46	
Acetonitrile (%)	53	1.13	8800	0.62
57	1.09	8980	0.58	

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analytical method validation of 5-(BOC-amino)salicylic acid.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the analytical method validation parameters.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of 5-(BOC-amino)salicylic acid in pharmaceutical intermediates. The method validation results demonstrate that the procedure is specific, linear over a wide range, accurate, precise, and robust. This method can be effectively implemented for routine quality control analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [analytical method validation for 5-(BOC-amino)salicylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017173#analytical-method-validation-for-5-boc-amino-salicylic-acid\]](https://www.benchchem.com/product/b017173#analytical-method-validation-for-5-boc-amino-salicylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com